molecular formula C36H56O11 B2641383 Ilexpernoside D CAS No. 1070886-09-7

Ilexpernoside D

Numéro de catalogue: B2641383
Numéro CAS: 1070886-09-7
Poids moléculaire: 664.833
Clé InChI: DWKCNDMXGMPPQQ-FQLHGXIBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ilexpernoside D is a triterpenoid glycoside isolated from the roots of Ilex asprella (Hook. et Arn.) Champ., a plant in the Aquifoliaceae family . Structurally, it belongs to the oleanane-type triterpenoid glycosides, characterized by a δ-oleanane aglycone core linked to sugar moieties. The compound was identified through MS, NMR spectroscopy, and chemical methods, marking its first reported isolation from I. asprella . While its specific pharmacological profile remains understudied, related compounds from Ilex species, such as Ilexpernoside C, exhibit anti-atherosclerotic (As) activity by modulating cholesterol metabolism and inhibiting foam cell formation .

Propriétés

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4R,6aR,6bS,8aS,11R,12R,12aS,14bR)-8a-carboxy-12-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O11/c1-18-9-14-36(30(43)44)16-15-33(4)19(27(36)35(18,6)45)7-8-21-31(2)12-11-22(32(3,17-37)20(31)10-13-34(21,33)5)46-29-25(40)23(38)24(39)26(47-29)28(41)42/h7,18,20-27,29,37-40,45H,8-17H2,1-6H3,(H,41,42)(H,43,44)/t18-,20?,21?,22+,23+,24+,25-,26+,27-,29-,31+,32+,33-,34-,35-,36+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKCNDMXGMPPQQ-FQLHGXIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1(C)O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ilexpernoside D is typically isolated from natural sources rather than synthesized. The roots of Ilex asprella are extracted using 75% ethanol. The extract is then subjected to various chromatographic techniques, including silica gel, ODS, Sephadex LH-20, and preparative high-performance liquid chromatography, to isolate Ilexpernoside D .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for Ilexpernoside D. The compound is primarily obtained through laboratory-scale extraction and purification processes from the roots of Ilex asprella .

Analyse Des Réactions Chimiques

Types of Reactions

Ilexpernoside D, like other triterpenoid glycosides, can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Applications De Recherche Scientifique

Ilexpernoside D has been studied for its potential biological activities. Research has shown that triterpenoid glycosides, including Ilexpernoside D, have various pharmacological effects such as anti-inflammatory, anti-cancer, and cardioprotective activities. These compounds are also being investigated for their potential use in traditional Chinese medicine .

Mécanisme D'action

The mechanism of action of Ilexpernoside D involves its interaction with specific molecular targets and pathways. Triterpenoid glycosides are known to modulate various signaling pathways, including those involved in inflammation and apoptosis. The exact molecular targets of Ilexpernoside D are still under investigation, but it is believed to exert its effects through the modulation of key enzymes and receptors involved in these pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Ilexpernoside D shares structural homology with other triterpenoid glycosides from Ilex species, particularly in the oleanane/ursane aglycone framework and glycosylation patterns. Key comparisons include:

Structural Similarities and Differences

Compound Aglycone Type Sugar Moieties Plant Source
Ilexpernoside D δ-Oleanane Unspecified glucopyranosyl Ilex asprella
Rotundinoside A Oleanane β-D-glucopyranosyl Ilex asprella
Ilexsaponin B2 Oleanane Multiple glucosyl units Ilex pubescens
Ilekudinoside B Ursane α-L-arabinopyranosyl Ilex kudingcha
  • Aglycone Diversity: Ilexpernoside D and Rotundinoside A both feature oleanane-type aglycones, whereas Ilekudinoside B utilizes an ursane backbone. This difference influences lipophilicity and receptor interactions .
  • Glycosylation: Variations in sugar units (e.g., glucopyranosyl vs. arabinopyranosyl) affect solubility and bioavailability.

Research Findings and Pharmacological Gaps

  • Isolation and Characterization: Ilexpernoside D was isolated alongside ten other triterpenoids from I. asprella, with its structure fully elucidated via spectroscopic methods .
  • Therapeutic Hypotheses: Based on structural parallels, Ilexpernoside D may inhibit foam cell formation by blocking scavenger receptors (e.g., CD36) or enhancing cholesterol efflux, akin to Ilexpernoside C .
  • Comparative Limitations: Most studies focus on compound isolation rather than head-to-head pharmacological comparisons. For instance, while Ilexsaponin B2 shows anti-inflammatory effects, its potency relative to Ilexpernoside D remains unexplored .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Ilexpernoside D in laboratory settings?

  • Methodological Answer: Synthesis typically involves isolating precursor compounds from Ilex species, followed by enzymatic or chemical glycosylation. Key steps include:

  • Precursor purification : Use column chromatography (silica gel, Sephadex LH-20) with solvent gradients (e.g., methanol:water) .
  • Glycosylation : Optimize reaction conditions (pH, temperature, enzyme/substrate ratio) for regioselectivity .
  • Validation : Confirm structure via NMR (¹H, ¹³C, HSQC) and HR-MS .
    • Data Table Example:
StepTechniqueParametersYield (%)
IsolationColumn ChromatographyMeOH:H₂O (70:30)12.5
GlycosylationEnzymatic (β-glucosidase)pH 6.5, 37°C34.2

Q. What analytical techniques are commonly employed to characterize Ilexpernoside D?

  • Methodological Answer:

  • Purity assessment : HPLC-DAD (C18 column, acetonitrile:water gradient) .
  • Structural elucidation : Combine 2D-NMR (COSY, HMBC) with IR spectroscopy for functional group identification .
  • Quantification : LC-MS/MS with internal standardization (e.g., deuterated analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of Ilexpernoside D across different studies?

  • Methodological Answer:

  • Variable standardization : Control extraction methods (e.g., Soxhlet vs. ultrasound-assisted) to minimize variability in compound concentration .
  • Bioassay validation : Replicate experiments across multiple cell lines (e.g., RAW264.7 vs. THP-1) to assess context-dependent effects .
  • Data harmonization : Use meta-analysis tools (e.g., RevMan) to statistically reconcile conflicting results, accounting for study design heterogeneity .

Q. What strategies are recommended for elucidating the mechanism of action of Ilexpernoside D at the molecular level?

  • Methodological Answer:

  • Target identification : Apply affinity chromatography with immobilized Ilexpernoside D to isolate binding proteins, followed by proteomic analysis .
  • Pathway mapping : Integrate RNA-seq data (differential gene expression) with STRING database analysis to map signaling networks .
  • Validation : Use CRISPR-Cas9 knockout models to confirm target gene relevance in observed bioactivity .

Q. How should researchers design dose-response studies to evaluate the toxicity profile of Ilexpernoside D?

  • Methodological Answer:

  • Range-finding assays : Conduct preliminary tests (0.1–100 µM) in primary hepatocytes to determine IC₅₀ .
  • Endpoint selection : Measure apoptosis (Annexin V/PI staining), oxidative stress (ROS assays), and mitochondrial membrane potential (JC-1 dye) .
  • Statistical rigor : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ with 95% confidence intervals .

Data Contradiction and Reproducibility

Q. What experimental design considerations mitigate variability in pharmacokinetic studies of Ilexpernoside D?

  • Methodological Answer:

  • In vivo models : Standardize animal sex, age, and diet (e.g., SPF rodents) to reduce metabolic variability .
  • Sampling protocol : Collect plasma at consistent timepoints post-administration (e.g., 0.5, 2, 6, 24h) and stabilize samples with EDTA .
  • Analytical calibration : Use isotope-labeled internal standards (e.g., ¹³C-Ilexpernoside D) to correct for matrix effects in LC-MS .

Q. How can researchers address discrepancies in the reported solubility and stability of Ilexpernoside D?

  • Methodological Answer:

  • Solubility profiling : Test solvents (DMSO, PBS, ethanol) at physiological pH (7.4) using nephelometry .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .
  • Documentation : Report storage conditions (e.g., -80°C under argon) and reconstitution protocols to ensure reproducibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.